molecular formula C20H20N2O2S B3291761 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873075-99-1

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B3291761
CAS No.: 873075-99-1
M. Wt: 352.5 g/mol
InChI Key: GHMSPFPONAOVQG-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The specific compound you’re asking about seems to be a benzamide derivative with additional functional groups attached.

Mechanism of Action

Target of Action:

The primary target of this compound is Cathepsin S , an enzyme belonging to the cathepsin family. Cathepsin S plays a crucial role in protein degradation within lysosomes and antigen presentation. In humans, it is involved in immune responses, tissue remodeling, and inflammation .

Mode of Action:

The compound interacts with Cathepsin S, inhibiting its enzymatic activity. By doing so, it disrupts the normal protein degradation process, affecting antigen presentation and immune responses. This inhibition may lead to altered cellular processes and downstream effects .

Biochemical Pathways:

The affected pathways include lysosomal protein degradation, antigen processing, and immune regulation. Inhibition of Cathepsin S disrupts these pathways, potentially impacting immune cell function and overall homeostasis .

Pharmacokinetics:

Result of Action:

The compound’s action affects immune responses, antigen presentation, and protein turnover. Specific molecular and cellular effects may include altered cytokine production, impaired antigen processing, and dysregulated immune cell function .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Detailed studies on these environmental effects are lacking .

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-18(12-13-21-19(23)15-6-4-3-5-7-15)25-20(22-14)16-8-10-17(24-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMSPFPONAOVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
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N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Reactant of Route 6
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

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